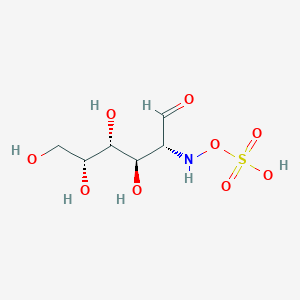

D-Galactosamine-2-N-sulphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO9S |

|---|---|

Molecular Weight |

275.24 g/mol |

IUPAC Name |

[[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino] hydrogen sulfate |

InChI |

InChI=1S/C6H13NO9S/c8-1-3(7-16-17(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6-/m0/s1 |

InChI Key |

HGMNDIKAVQVQCP-KCDKBNATSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)NOS(=O)(=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)NOS(=O)(=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation and Functional Significance of Rare, Oversulfated Dermatan Sulfate Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Landscape of Dermatan Sulfate Heterogeneity

Dermatan sulfate (DS) is a vital glycosaminoglycan (GAG) involved in a multitude of biological processes, from extracellular matrix organization and wound healing to coagulation and cell signaling.[1][2] Its functional diversity stems from its profound structural complexity. The basic DS backbone is a linear polysaccharide composed of repeating disaccharide units of N-acetyl-D-galactosamine (GalNAc) and L-iduronic acid (IdoA).[2][3][4]

A common point of confusion, particularly when comparing GAGs, relates to the modification of the amino sugar's nitrogen atom. In the case of dermatan sulfate and its precursor chondroitin sulfate, this position is consistently N-acetylated. N-sulfation, a critical modification in heparin and heparan sulfate (HS), is not a known structural feature of the galactosamine residue in dermatan sulfate.[5][6]

Therefore, this guide pivots from the inaccurate premise of N-sulfated galactosamine to address the scientifically established basis of rare DS subtypes: atypical and "oversulfated" O-sulfation patterns. These rare motifs, created by the precise action of specific sulfotransferase enzymes, form functional domains within the DS chain that mediate highly specific interactions with proteins, thereby regulating critical biological events. This guide provides an in-depth exploration of the biosynthesis, biological significance, and analytical characterization of these rare DS structures, offering a technically grounded resource for researchers in the field.

Chapter 1: The Biosynthetic Machinery of Dermatan Sulfate Diversity

The structural heterogeneity of DS is not random; it is a highly regulated enzymatic process occurring in the Golgi apparatus.[7] The pathway begins with a chondroitin backbone, which is then modified by two key classes of enzymes that introduce the defining features of DS.

-

Dermatan Sulfate Epimerases (DSE1 and DSE2): These enzymes are crucial for DS biosynthesis, as they convert D-glucuronic acid (GlcA) residues within the nascent chondroitin chain into L-iduronic acid (IdoA).[8][9] This epimerization is often incomplete, resulting in hybrid chains containing both GlcA and IdoA, adding a layer of complexity. The presence of IdoA provides significant conformational flexibility to the polysaccharide chain, which is essential for its biological functions.

-

O-Sulfotransferases (OSTs): Following epimerization, a suite of sulfotransferases adds sulfate groups from a universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to specific hydroxyl positions on the IdoA and GalNAc residues.[3][9] The precise action and substrate specificity of these enzymes are the primary drivers in generating rare, functional DS domains. Key enzymes include:

-

Dermatan 4-O-sulfotransferase 1 (D4ST1): This is a pivotal enzyme that specifically sulfates the C4 position of GalNAc residues that are adjacent to IdoA.[1][8] This action is functionally linked to the epimerization process, as 4-O-sulfation of a GalNAc next to a newly formed IdoA "locks" the IdoA in its configuration, preventing the reverse reaction by DSE.[1]

-

Uronosyl 2-O-sulfotransferase (UST): This enzyme sulfates the C2 position of IdoA residues, creating a highly acidic motif.[3][9]

-

N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST): This enzyme adds a sulfate group to the C6 position of an already 4-O-sulfated GalNAc, creating the rare and biologically significant di-sulfated GalNAc(4S,6S) unit.[10]

-

The interplay of these enzymes creates a "sulfation code" along the DS chain, where specific arrangements of sulfated residues form binding sites for various proteins.

Chapter 2: Biologically Significant Rare DS Subtypes

While the most common DS disaccharide is IdoA-GalNAc(4S) (termed the "iA unit"), the presence of less frequent, "oversulfated" structures confers unique biological activities.[3] These motifs often form clusters along the polysaccharide chain, creating high-affinity binding sites for proteins.

| Disaccharide Unit | Abbreviation | Structure | Significance |

| Common | |||

| 4-O-sulfated DS | iA | IdoA-α1,3-GalNAc(4S) | The most abundant disaccharide in many DS types; structural role. |

| Rare/Oversulfated | |||

| 2,4-O-disulfated DS | iB | IdoA(2S)-α1,3-GalNAc(4S) | Forms essential domains for high-affinity binding to Heparin Cofactor II (anticoagulant activity) and growth factors.[11][12] |

| 4,6-O-disulfated DS | iD | IdoA-α1,3-GalNAc(4S,6S) | Mediates binding and activation of Heparin Cofactor II; contributes to anticoagulant properties.[10][11][13] |

| 2,6-O-disulfated DS | iE | IdoA(2S)-α1,3-GalNAc(6S) | Found in unique DS from marine ascidians; potent anticoagulant activity and potential roles in neuronal cell adhesion.[14][15] |

The presence of these rare structures is tissue-specific and developmentally regulated, highlighting their specialized roles. For example, the iB unit [IdoA(2S)-GalNAc(4S)] is critical for the anticoagulant function of DS by mediating the inhibition of thrombin via heparin cofactor II.[12] Similarly, clusters of di-sulfated GalNAc residues (iD units) have been shown to be crucial for DS-protein interactions that regulate cell proliferation and neurogenesis.[10][16]

Chapter 3: A Self-Validating Workflow for DS Subtype Characterization

The structural elucidation of rare DS subtypes requires a robust analytical strategy that combines enzymatic digestion with high-resolution separation and mass spectrometry. This workflow provides internal validation at each step, ensuring trustworthy and reproducible results.

Protocol: Disaccharide Compositional Analysis of Dermatan Sulfate

This protocol outlines the foundational experiment for determining the relative abundance of different sulfated disaccharides in a purified DS sample.

1. Rationale and Self-Validation:

-

Enzyme Specificity: Chondroitinase ABC is a lyase that cleaves all glycosidic linkages in both chondroitin and dermatan sulfate, irrespective of sulfation patterns, ensuring complete depolymerization. Using it in parallel with Chondroitinase B (which primarily cleaves after IdoA) or AC (which cleaves after GlcA) can provide an internal validation of the IdoA/GlcA content.

-

Quantitative Standards: The analysis is performed alongside a set of known, purified DS disaccharide standards (e.g., ΔDi-4S, ΔDi-6S, ΔDi-2S,4S, etc.). This allows for direct comparison of retention times (in HPLC) and mass/fragmentation patterns (in MS), validating the identity of unknown peaks. The integrated area of the peaks provides quantification.

2. Materials:

-

Purified DS sample (10-20 µg)

-

Chondroitinase ABC from Proteus vulgaris (E.C. 4.2.2.4)

-

Digestion Buffer: 50 mM Tris-HCl, 60 mM Sodium Acetate, pH 8.0

-

Enzyme Diluent: 0.1% Bovine Serum Albumin (BSA)

-

Standard DS disaccharides

-

LC-MS grade water and solvents

3. Step-by-Step Methodology:

-

Enzyme Reconstitution: Prepare a 10 mU/µL stock solution of Chondroitinase ABC by dissolving the lyophilized enzyme in 0.1% BSA. Store in aliquots at -20°C. The BSA stabilizes the enzyme, ensuring consistent activity.

-

Sample Preparation: Dissolve 10 µg of the purified DS sample in 40 µL of Digestion Buffer in a microcentrifuge tube.

-

Enzymatic Digestion: a. Add 10 µL of the Chondroitinase ABC stock solution (10 mU) to the sample. b. Incubate at 37°C for at least 4 hours, or overnight for complete digestion. The 37°C temperature is optimal for enzyme activity.

-

Reaction Termination: Stop the reaction by heating the sample at 100°C for 5 minutes. This irreversibly denatures the enzyme, preventing further cleavage and ensuring the sample is stable for analysis.

-

Sample Clarification: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the denatured enzyme and any particulates. Transfer the supernatant, containing the disaccharide products, to a new tube or an HPLC vial.

-

LC-MS Analysis: a. Separation: Inject the sample onto a strong anion exchange (SAX) or porous graphitic carbon (PGC) column. Separation is typically achieved using a salt or pH gradient. The choice of column is critical; SAX separates based on charge (i.e., the number of sulfate groups), while PGC can resolve isomers. b. Detection and Identification: The eluting disaccharides are detected by UV absorbance (at 232 nm, due to the unsaturated bond created by the lyase) and subsequently analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS).[14] c. Validation: The identity of each peak is confirmed by comparing its retention time and its mass-to-charge ratio (m/z) and fragmentation pattern with those of the known standards run under the same conditions.

-

Quantification: The relative amount of each disaccharide is calculated by integrating the area under its corresponding peak and comparing it to the total area of all disaccharide peaks.

4. Advanced Analysis: Oligosaccharide Sequencing

While disaccharide analysis provides a compositional snapshot, understanding the sequence of these rare motifs requires more advanced techniques. This involves partial enzymatic digestion to create larger oligosaccharide fragments. These fragments can then be separated and analyzed by tandem mass spectrometry (MS/MS).[8][11] The fragmentation patterns generated during MS/MS can reveal the sequence of the disaccharides and the precise location of sulfate groups, providing the ultimate level of structural detail.[5]

Conclusion and Future Perspectives

The biological functions of dermatan sulfate are encoded in its structural fine details, particularly in the rare, oversulfated domains that dot its polysaccharide chain. Understanding that DS diversity arises from N-acetylgalactosamine O-sulfation, not N-sulfation, is fundamental to accurately probing its structure-function relationships. The analytical workflows described herein, which couple specific enzymatic tools with high-resolution mass spectrometry, provide a robust framework for deciphering this sulfation code. As research progresses, the ability to correlate specific rare DS structures with disease states or therapeutic outcomes will undoubtedly open new avenues for drug development, particularly in the fields of oncology, regenerative medicine, and inflammatory disorders.

References

-

Pacheco, B., et al. (2009). Dermatan 4-O-sulfotransferase 1 is pivotal in the formation of iduronic acid blocks in dermatan sulfate. The Journal of Biological Chemistry. Available at: [Link]

-

Cui, H., et al. (2025). Dermatan Sulfate: Structure, Biosynthesis, and Biological Roles. MDPI. Available at: [Link]

-

Mizumoto, S., et al. (2023). Histories of Dermatan Sulfate Epimerase and Dermatan 4-O-Sulfotransferase from Discovery of Their Enzymes and Genes to Musculocontractural Ehlers-Danlos Syndrome. MDPI. Available at: [Link]

-

Varki, A., et al. (2022). Proteoglycans and Sulfated Glycosaminoglycans. Essentials of Glycobiology, 4th edition. Available at: [Link]

-

Pavão, M. S. G., et al. (1998). A Unique Dermatan Sulfate-like Glycosaminoglycan from Ascidian. Semantic Scholar. Available at: [Link]

-

Mizumoto, S., & Yamada, S. (2022). Dermatan Sulfate in Tissue Development. Encyclopedia MDPI. Available at: [Link]

-

Bian, S., et al. (2011). Dermatan sulfotransferase Chst14/D4st1, but not chondroitin sulfotransferase Chst11/C4st1, regulates proliferation and neurogenesis of neural progenitor cells. Journal of Cell Science. Available at: [Link]

-

Cui, H., et al. (2025). Dermatan Sulfate: Structure, Biosynthesis, and Biological Roles. PMC. Available at: [Link]

-

Mizumoto, S., & Yamada, S. (2022). The Specific Role of Dermatan Sulfate as an Instructive Glycosaminoglycan in Tissue Development. MDPI. Available at: [Link]

-

Gesteira, T. F., et al. (2019). Galactosaminoglycans: Medical Applications and Drawbacks. MDPI. Available at: [Link]

-

Halldórsdóttir, A. M., et al. (2006). N-Acetylgalactosamine 4,6-O-sulfate residues mediate binding and activation of heparin cofactor II by porcine mucosal dermatan sulfate. PubMed. Available at: [Link]

-

Halldórsdóttir, A. M., et al. (2006). N-Acetylgalactosamine 4,6-O-sulfate residues mediate binding and activation of heparin cofactor II by porcine mucosal dermatan sulfate. Glycobiology. Available at: [Link]

-

Glycopedia. GlycosaminoGlycans (GAGs) Discover. Glycopedia. Available at: [Link]

-

Hennet, T. Chondroitin sulfate and dermatan sulfate. University of Zurich, Department of Physiology. Available at: [Link]

-

Wikipedia. Glycosaminoglycan. Wikipedia. Available at: [Link]

-

Pavão, M. S. G., et al. (1998). Highly sulfated dermatan sulfates from Ascidians. Structure versus anticoagulant activity of these glycosaminoglycans. ResearchGate. Available at: [Link]

-

Tvaroška, I., & Kisel, A. (2023). Molecular Dynamics-Based Comparative Analysis of Chondroitin and Dermatan Sulfates. Semantic Scholar. Available at: [Link]

-

Wang, S., et al. (2019). Comparative Study of Two Chondroitin Sulfate/Dermatan Sulfate 4-O-Sulfatases With High Identity. Frontiers in Microbiology. Available at: [Link]

-

Wikipedia. Dermatan sulfate. Wikipedia. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dermatan sulfate - Wikipedia [en.wikipedia.org]

- 3. Dermatan Sulfate: Structure, Biosynthesis, and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Proteoglycans and Sulfated Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GlycosaminoGlycans (GAGs) Discover - Glycopedia [glycopedia.eu]

- 7. Glycosaminoglycan - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. N-Acetylgalactosamine 4,6-O-sulfate residues mediate binding and activation of heparin cofactor II by porcine mucosal dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dermatan 4-O-sulfotransferase 1 is pivotal in the formation of iduronic acid blocks in dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. academic.oup.com [academic.oup.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.biologists.com [journals.biologists.com]

Stereochemical and Functional Divergence: Glucosamine-2-N-sulfate vs. Galactosamine-2-N-sulfate

Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Glycobiologists

Executive Summary

In the landscape of glycosaminoglycan (GAG) therapeutics, the distinction between Glucosamine-2-N-sulfate (GlcNS) and Galactosamine-2-N-sulfate (GalNS) represents a fundamental divergence in stereochemistry that dictates biological function. While GlcNS is the canonical sulfated amine found in Heparin and Heparan Sulfate (HS), driving potent anticoagulant activity, GalNS is a rare, often synthetic structural isomer.

This guide analyzes the critical C4-epimerization that separates these two moieties, detailing how a single axial-to-equatorial shift alters polymer helical conformation, receptor binding affinity, and enzymatic susceptibility. We provide actionable protocols for their analytical differentiation via NMR and methodologies for their synthesis.

Structural & Stereochemical Core

The defining difference between GlcNS and GalNS lies in the chirality of Carbon-4 (C4). This is not merely a trivial atomic arrangement; it dictates the secondary structure of the resulting polysaccharide chain.

The C4 Epimerization

-

GlcNS (Gluco-configuration): The hydroxyl group at C4 is in the equatorial position. This allows for a more extended, ribbon-like conformation in polysaccharide chains (e.g., Heparin), facilitating the formation of linear binding clefts for proteins like Antithrombin III (ATIII).

-

GalNS (Galacto-configuration): The hydroxyl group at C4 is in the axial position. This introduces a steric "kink," often forcing the polymer into a more flexible or helical geometry.

Comparison Table: Physicochemical Properties

| Feature | Glucosamine-2-N-sulfate (GlcNS) | Galactosamine-2-N-sulfate (GalNS) |

| Stereochemistry (C4) | Equatorial -OH | Axial -OH |

| Ring Conformation | ||

| Natural Occurrence | Major component of Heparin/Heparan Sulfate. | Rare/Non-canonical. Found in specific marine invertebrates or as synthetic GAG mimetics. |

| Biological Role | Critical for FGF, VEGF, and Antithrombin binding. | Investigational. Used to dissociate anticoagulant activity from anti-inflammatory properties in GAG mimetics. |

| Enzymatic Susceptibility | Cleaved by Heparin Sulfamidase (SGSH). | Resistant to SGSH due to C4 steric hindrance. |

Analytical Differentiation: The NMR Protocol

Distinguishing these isomers in complex mixtures requires high-field Nuclear Magnetic Resonance (NMR). Mass Spectrometry (MS) often fails to differentiate stereoisomers without complex ion-mobility separation. The scalar coupling constants (

Theoretical Basis

The Karplus equation dictates that the coupling constant (

-

GlcNS: H3 and H4 are trans-diaxial (

angle). This results in a large coupling constant (~9–10 Hz). -

GalNS: H3 and H4 are axial-equatorial (small angle). This results in a small coupling constant (< 3 Hz).

Experimental Protocol: 1D and 2D NMR Discrimination

Objective: Unambiguous assignment of GlcNS vs. GalNS in a purified oligosaccharide sample.

Reagents:

-

Deuterium Oxide (

, 99.96% D). -

Internal Standard: TMSP (

-trimethylsilylpropionic acid).

Workflow:

-

Lyophilization: Repeat

exchange 3x to remove exchangeable protons (OH, NH). -

Solubilization: Dissolve 2-5 mg of sample in 600

-

Acquisition (600 MHz+):

-

Experiment A (1D

): Acquire with water suppression (presaturation). Focus on the anomeric region (5.0–5.6 ppm) and the H2 region (3.0–3.4 ppm). -

Experiment B (2D COSY/TOCSY): Use TOCSY (80-100 ms mixing time) to trace the spin system from H1

H2

-

Data Interpretation:

-

Step 1: Identify the H2 proton attached to the N-sulfate (typically 3.0–3.3 ppm).

-

Step 2: Trace the correlation to H3 and H4.

-

Step 3: Measure

and

Decision Logic (DOT Diagram):

Figure 1: NMR Decision Tree for distinguishing GlcNS and GalNS based on H4 coupling constants.

Biosynthesis vs. Chemical Synthesis

While GlcNS is enzymatically programmed in mammals, GalNS is primarily a product of chemical engineering or rare marine biosynthesis.

Natural Biosynthesis (GlcNS)

In the Golgi apparatus, the enzyme NDST (N-deacetylase/N-sulfotransferase) acts on the precursor polymer (N-acetylheparosan).

-

Deacetylation: Removes the acetyl group from GlcNAc.

-

Sulfation: Transfers a sulfate group from PAPS to the free amine. Note: NDSTs are highly specific for the Gluco-configuration.

Chemical Synthesis (GalNS)

To generate GalNS for research (e.g., as a degradation-resistant GAG mimetic), one must bypass the enzymatic specificity.

Protocol: Chemical N-Sulfation of Galactosamine

-

Precursor: Galactosamine hydrochloride or partially protected GalN-backbone.

-

Reagent: Sulfur trioxide-pyridine complex (

). -

Conditions: pH 9.5 (maintained by NaOH), Aqueous/Methanol solvent.

Step-by-Step:

-

Dissolve Galactosamine substrate in water.

-

Adjust pH to 9.5 to ensure the amine is deprotonated (

form). -

Add

in excess (5 equivalents) incrementally over 1 hour. -

Maintain pH 9.5 continuously (critical: pH < 9 leads to hydrolysis; pH > 10 leads to O-sulfation side reactions).

-

Purification: Dialysis (1 kDa cutoff) or Size Exclusion Chromatography (Sephadex G-10).

Biological Implications & Drug Development[1][2]

The shift from GlcNS to GalNS is a strategy used in GAG mimetic design .

The "Heparin Dilemma"

Heparin is a potent anticoagulant (binding ATIII via a specific pentasaccharide sequence containing GlcNS). However, its high charge density causes off-target binding (e.g., PF4, inducing Thrombocytopenia).

GalNS as a Decoupler

By substituting GlcNS with GalNS in synthetic oligomers:

-

Loss of Anticoagulation: The axial C4-OH disrupts the precise hydrogen bonding network required for high-affinity ATIII binding.

-

Retention of Anti-inflammatory Activity: The negative charge of the N-sulfate is preserved, allowing interaction with P-selectin and L-selectin (which have more promiscuous charge-based binding pockets).

-

Result: A potential therapeutic that reduces inflammation (e.g., in sepsis or metastasis) with a significantly lower bleeding risk.

Pathway Visualization: Differential Signaling

Figure 2: Functional divergence. GalNS substitution eliminates ATIII binding while preserving anti-inflammatory selectin interactions.

References

-

Meneghetti, M. C. Z., et al. (2015). Heparan sulfate and heparin: structural features and biological activities. Source: PubMed [Link]

-

Guerrini, M., et al. (2005). Orthogonal analytical approaches to the characterization of heparin and heparan sulfate. (NMR Methodology) Source: Current Pharmaceutical Design [Link]

-

Pomin, V. H. (2014). Holothurian fucosylated chondroitin sulfate. (Natural sources of unique sulfated GAGs) Source: Marine Drugs [Link]

-

Vlodavsky, I., et al. (2011). Heparanase: structure, biological function, and inhibition. (Enzymatic relevance of GlcNS) Source: Physiological Reviews [Link]

-

Linhardt, R. J., et al. (2006). Chemoenzymatic synthesis of glycosaminoglycans. Source: Nature Chemical Biology [Link]

Navigating the Energetic Landscape: A Technical Guide to the Thermodynamic Stability of N-Sulfated Galactosamine Derivatives

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the thermodynamic stability of N-sulfated galactosamine derivatives. This in-depth resource provides a critical examination of the factors governing the stability of these crucial biomolecules and offers detailed methodologies for their assessment. As key components of glycosaminoglycans (GAGs), N-sulfated galactosamine derivatives play pivotal roles in a myriad of biological processes, and understanding their stability is paramount for the development of novel therapeutics.

Introduction: The Significance of Stability in N-Sulfated Galactosamine Derivatives

N-acetylgalactosamine (GalNAc) is an amino sugar that serves as a fundamental building block for glycoproteins and glycolipids, essential for cellular signaling and protein activity regulation.[] Its sulfated derivatives are integral components of GAGs like chondroitin and dermatan sulfate.[2][3][4] The specific pattern of sulfation on the galactosamine unit, along with the overall structure of the GAG chain, creates a "sulfation code" that dictates their interaction with proteins and subsequent biological activity.[5][6] This intricate signaling is crucial in processes ranging from cell proliferation and development to inflammation and cancer metastasis.[7][8][9]

The thermodynamic stability of these derivatives directly impacts their conformation and, consequently, their binding affinity and efficacy in therapeutic applications.[10] For instance, GalNAc conjugates are utilized for targeted drug delivery to the liver, where their stability influences their half-life and dosage frequency.[] Therefore, a thorough understanding and precise measurement of their thermodynamic parameters are indispensable for the rational design and optimization of GAG-based drugs.

The Energetic Dance: Factors Influencing Thermodynamic Stability

The stability of N-sulfated galactosamine derivatives is a delicate balance of several interconnected factors:

-

Sulfation Pattern: The degree and position of sulfate groups are primary determinants of conformational stability.[2][3] Highly sulfated derivatives tend to exhibit a more restricted conformational landscape due to intramolecular hydrogen bonding and electrostatic interactions, leading to a more defined and stable structure.[2][11] Conversely, lower sulfation can result in a larger ensemble of low-energy conformers.[2] The specific location of the sulfate group (e.g., C4 or C6 of GalNAc) significantly influences the molecule's shape and its interactions with binding partners.[3]

-

Environmental Conditions (pH, Temperature, and Ionic Strength): The surrounding environment plays a crucial role. Changes in pH can alter the protonation state of both the sulfate and carboxyl groups, thereby affecting electrostatic interactions and overall stability. Temperature fluctuations can provide the necessary energy to overcome conformational barriers, leading to structural changes. The ionic strength of the solution can shield or enhance electrostatic interactions, modulating the stability of the derivative.

-

Glycosidic Linkage: The nature of the glycosidic bond connecting the N-sulfated galactosamine to adjacent sugar residues influences the overall flexibility and conformational preferences of the oligosaccharide chain.[9]

-

Counterion Interactions: The presence and type of counterions can significantly impact the stability by interacting with the negatively charged sulfate groups, thereby influencing the overall electrostatic environment.

Deciphering Stability: Experimental and Computational Approaches

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the thermodynamic stability of N-sulfated galactosamine derivatives.

Experimental Methodologies

3.1.1. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events. It provides a complete thermodynamic profile of an interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the driving forces of the interaction.

Experimental Protocol: ITC Analysis of Protein-Ligand Binding

-

Preparation:

-

Prepare a solution of the N-sulfated galactosamine derivative (ligand) at a concentration typically 10-20 times higher than the protein concentration.

-

Prepare a solution of the target protein in the same buffer to ensure no heat of dilution effects.

-

Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrumentation Setup:

-

Set the experimental temperature, stirring speed, and injection parameters (volume, duration, and spacing).

-

Fill the sample cell with the protein solution and the injection syringe with the ligand solution.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the protein solution.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

-

Causality Behind Experimental Choices: The choice of buffer is critical to minimize ionization effects that could contribute to the measured heat change. The concentrations of the protein and ligand are chosen to ensure a complete binding isotherm is obtained within the limits of the instrument's sensitivity.

3.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat required to increase the temperature of a sample and a reference. It is used to determine the thermal stability of a molecule by measuring its melting temperature (Tm), the temperature at which 50% of the molecule is unfolded.

Experimental Protocol: DSC for Thermal Stability Assessment

-

Sample Preparation:

-

Prepare a concentrated solution of the N-sulfated galactosamine derivative in a suitable buffer.

-

Prepare a matching buffer reference.

-

-

Instrumentation Setup:

-

Load the sample and reference solutions into their respective cells.

-

Set the desired temperature range and scan rate.

-

-

Thermal Scan:

-

Increase the temperature at a constant rate and measure the differential heat flow.

-

-

Data Analysis:

-

Plot the heat capacity as a function of temperature.

-

The peak of the resulting thermogram corresponds to the Tm. The area under the peak can be used to calculate the calorimetric enthalpy of unfolding.

-

Causality Behind Experimental Choices: The scan rate can influence the shape and position of the unfolding transition; therefore, it is important to use a consistent and appropriate rate. The concentration of the sample should be high enough to produce a detectable signal.

Computational Approaches

3.2.1. Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of the conformational dynamics of N-sulfated galactosamine derivatives in solution. By simulating the movement of atoms over time, MD can explore the conformational landscape, identify stable conformations, and analyze the intramolecular and intermolecular interactions that contribute to stability.

Workflow for MD Simulations:

Caption: A typical workflow for conducting molecular dynamics simulations.

3.2.2. Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide highly accurate information about the electronic structure and energetics of different conformers. These calculations are invaluable for understanding the nature of intramolecular hydrogen bonds and other non-covalent interactions that stabilize specific conformations.[2]

Data Presentation and Interpretation

A clear and concise presentation of thermodynamic data is crucial for comparison and interpretation.

| Derivative | Binding Affinity (Ka, M-1) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) | Melting Temperature (Tm, °C) |

| GalNAc-4-Sulfate | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| GalNAc-6-Sulfate | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| GalNAc-4,6-diSulfate | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Table 1: Comparative Thermodynamic and Thermal Stability Data for N-Sulfated Galactosamine Derivatives. Note: The values in this table are placeholders and should be replaced with actual experimental data.

Conclusion: From Stability to Therapeutic Innovation

A deep understanding of the thermodynamic stability of N-sulfated galactosamine derivatives is not merely an academic exercise; it is a critical component of modern drug discovery and development. By systematically evaluating the factors that govern their stability and employing a combination of advanced experimental and computational techniques, researchers can rationally design and engineer novel GAG-based therapeutics with enhanced efficacy, specificity, and pharmacokinetic properties. This knowledge paves the way for the development of next-generation treatments for a wide range of diseases, from osteoarthritis to cancer.[3][4]

References

-

Baig, S., Wilcock, G. K., & Love, S. (2005). Loss of perineuronal net N-acetylgalactosamine in Alzheimer's disease. Acta Neuropathologica, 110, 393–401. [Link]

-

Warnke, S., et al. (2021). Chondroitin Sulfate Disaccharides in the Gas Phase: Differentiation and Conformational Constraints. The Journal of Physical Chemistry A, 125(20), 4424–4433. [Link]

-

Mizumoto, S., et al. (2021). Spatiotemporal diversity and regulation of glycosaminoglycans in cell homeostasis and human disease. American Journal of Physiology-Cell Physiology, 320(5), C769-C783. [Link]

-

Toukach, P. V., & Shashkov, A. S. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Molecular Biosciences, 8, 707881. [Link]

-

Caridade, S. G., et al. (2013). Influence of the Sulfation Degree of Glycosaminoglycans on Their Multilayer Assembly with Poly-L-Lysine. Biomacromolecules, 14(5), 1675–1683. [Link]

-

Pomin, V. H. (2019). Galactosaminoglycans: Medical Applications and Drawbacks. Molecules, 24(15), 2800. [Link]

-

Pacheco, B., et al. (2017). Sulfation of Glycosaminoglycans and Its Implications in Human Health and Disorders. Annual Review of Biochemistry, 86, 615-649. [Link]

-

Pomin, V. H. (2015). Marine Non-Glycosaminoglycan Sulfated Glycans as Potential Pharmaceuticals. Marine Drugs, 13(12), 7135–7154. [Link]

-

Warnke, S., et al. (2021). Chondroitin Sulfate Disaccharides in the Gas Phase: Differentiation and Conformational Constraints. Fritz Haber Institute of the Max Planck Society. [Link]

-

Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

-

Rivera-Colón, Y., et al. (2012). The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A. Journal of Molecular Biology, 422(5), 636-649. [Link]

-

Ustyuzhanina, N. E., et al. (2015). Conformational Analysis of the Oligosaccharides Related to Side Chains of Holothurian Fucosylated Chondroitin Sulfates. Marine Drugs, 13(2), 994–1016. [Link]

-

Gama, C. I., et al. (2006). Sulfation patterns of glycosaminoglycans encode molecular recognition and activity. Nature Chemical Biology, 2(9), 467–473. [Link]

-

Tveit, H., et al. (2015). Determinants of Glycosaminoglycan (GAG) Structure. International Journal of Molecular Sciences, 16(8), 19954–19971. [Link]

-

Surolia, A., et al. (2001). Thermodynamic analysis of the binding of galactose and poly-N-acetyllactosamine derivatives to human galectin-3. The Journal of Biological Chemistry, 276(26), 23530–23536. [Link]

-

Ho, C.-Y., et al. (2023). Identification of galactosamine-(N-acetyl)-6-sulfatase (GALNS) as a novel therapeutic target in progression of nasopharyngeal carcinoma. Journal of Biomedical Science, 30(1), 71. [Link]

-

Håland, E. H., et al. (2023). Cloning and Characterization of a Novel N-Acetyl-D-galactosamine-4-O-sulfate Sulfatase, SulA1, from a Marine Arthrobacter Strain. Marine Drugs, 21(11), 567. [Link]

-

Di Lella, S., et al. (2023). Sulfated Lactose and N-Acetyllactosamine Derivatives as High-Affinity Ligands for Human Galectin-1: A Combined Experimental and Computational Study. Bioorganic & Medicinal Chemistry, 96, 117521. [Link]

-

Ito, K., & Habuchi, H. (2022). The Specific Role of Dermatan Sulfate as an Instructive Glycosaminoglycan in Tissue Development. International Journal of Molecular Sciences, 23(13), 7401. [Link]

-

Ginnari, D., et al. (2025). Exploring Multivalent Architectures for Binding and Stabilization of N-Acetylgalactosamine 6-Sulfatase. International Journal of Molecular Sciences, 26(10), 5529. [Link]

-

Wikipedia. (n.d.). N-Acetylgalactosamine. [Link]

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Marine Non-Glycosaminoglycan Sulfated Glycans as Potential Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Glycosaminoglycan Sulfation and Signaling [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Thermodynamic analysis of the binding of galactose and poly-N-acetyllactosamine derivatives to human galectin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fhi.mpg.de [fhi.mpg.de]

A Technical Guide: Investigating the Potential of N-Acetylgalactosamine-6-Sulfatase (GalNS) for the Enzymatic Generation of a Heparin-like Chondroitin Sulfate Mimetic

Foreword: The Imperative for Novel Glycosaminoglycan Therapeutics

Heparin, a highly sulfated glycosaminoglycan (GAG), is a cornerstone of anticoagulant therapy. Its therapeutic utility, however, extends far beyond thrombosis, encompassing roles in modulating inflammation, angiogenesis, and cell growth by interacting with a vast array of proteins.[1][2] This pleiotropy is a double-edged sword; the potent anticoagulant activity that makes heparin a life-saving drug also carries a significant risk of bleeding complications, limiting its use in other promising therapeutic areas like oncology and chronic inflammatory diseases.[2][3]

This limitation has catalyzed the development of heparin mimetics—synthetic or semi-synthetic molecules designed to replicate the beneficial non-anticoagulant properties of heparin while minimizing or eliminating its hemorrhagic effects.[4][5] These mimetics are often engineered to achieve higher potency and selectivity for specific protein targets, such as fibroblast growth factors (FGFs) or vascular endothelial growth factors (VEGFs), which are pivotal in cancer progression.[3][6]

This guide proposes a novel bio-enzymatic approach to this challenge. We will explore the potential of N-acetylgalactosamine-6-sulfatase (GalNS), a lysosomal enzyme, to remodel a widely available and structurally distinct GAG, chondroitin sulfate (CS), into a functional heparin/heparan sulfate (HS) mimetic. The central hypothesis is that the specific and targeted removal of the 6-O-sulfate group from chondroitin-6-sulfate (C6S) by GalNS can alter its conformational landscape and charge distribution, thereby unmasking or creating novel binding motifs for proteins that typically interact with heparin/HS.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It provides not just the "what" and "how" through detailed experimental protocols, but also the "why," grounding each step in scientific rationale to create a self-validating system for inquiry.

Chapter 1: The Scientific Premise - Enzymatic Remodeling of Chondroitin Sulfate

The Structural Basis of GAG Function

Glycosaminoglycans are linear polysaccharides composed of repeating disaccharide units. Their biological specificity is largely dictated by two factors: the composition of the sugar backbone and, critically, the pattern of sulfation along the chain.[7]

-

Heparin/Heparan Sulfate (HS): Composed of repeating units of uronic acid (either L-iduronic or D-glucuronic acid) and D-glucosamine. It is characterized by extensive N-sulfation and O-sulfation, primarily at the 2-O position of the uronic acid and the 6-O position of the glucosamine. This dense and specific sulfation pattern creates binding sites for hundreds of proteins, regulating their function.[8]

-

Chondroitin Sulfate (CS): Composed of repeating units of D-glucuronic acid and N-acetyl-D-galactosamine. Sulfation typically occurs at the 4-O (Chondroitin-4-Sulfate, C4S) or 6-O (Chondroitin-6-Sulfate, C6S) position of the galactosamine. While essential for tissue structure, particularly in cartilage, CS generally does not engage the same protein partners as heparin/HS with high affinity.[9]

The GalNS Hypothesis

N-acetylgalactosamine-6-sulfatase (GalNS) is the enzyme responsible for hydrolyzing the 6-sulfate groups from the N-acetyl-D-galactosamine units of C6S and the D-galactose 6-sulfate units of keratan sulfate.[10][11] Its natural role is in the lysosomal degradation of these GAGs.[12]

Our hypothesis posits that this enzymatic activity can be repurposed. By specifically removing the 6-O-sulfate group from C6S, we fundamentally alter its structure. The resulting GAG, which we will term CS-GalNS, may expose or create three-dimensional charge topographies that mimic the binding sites found in heparin/HS, thereby allowing it to interact with heparin-binding proteins like FGF-2 and VEGF. This represents a shift from a structural GAG to a signaling-competent GAG mimetic.

Caption: Enzymatic action of GalNS on its substrate, Chondroitin-6-Sulfate (C6S).

Chapter 2: Experimental Framework - A Validated Workflow

This chapter outlines a comprehensive, multi-stage workflow designed to produce, characterize, and validate the bioactivity of the candidate mimetic, CS-GalNS. The process is designed to be sequential, with clear validation at each stage before proceeding to the next.

Caption: A multi-stage workflow for generating and validating the CS-GalNS mimetic.

PART 1: GENERATION & CHARACTERIZATION OF CS-GalNS

Protocol 1: Recombinant Human GalNS (rhGalNS) Expression and Purification

-

Rationale: A consistent and high-purity source of the enzyme is paramount for reproducible substrate modification. We will use a mammalian expression system (e.g., HEK293 or CHO cells) to ensure proper post-translational modifications, which are critical for sulfatase activity.[12]

-

Methodology:

-

Gene Synthesis & Cloning: Synthesize a codon-optimized human GALNS gene (NCBI Gene ID: 2588) and clone it into a mammalian expression vector containing a C-terminal polyhistidine (6x-His) tag for purification and a strong promoter (e.g., CMV).

-

Transfection: Transfect suspension-adapted HEK293 cells with the expression plasmid using a suitable transfection reagent (e.g., PEI).

-

Expression: Culture the transfected cells in a serum-free, chemically defined medium for 5-7 days. The secreted rhGalNS will be in the conditioned medium.

-

Harvest & Clarification: Pellet the cells by centrifugation (4,000 x g, 20 min, 4°C). Collect the supernatant (conditioned medium) and filter it through a 0.22 µm filter to remove debris.

-

Purification (IMAC): Equilibrate a Ni-NTA affinity chromatography column with a binding buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Load the clarified medium onto the column. Wash the column extensively with a wash buffer (binding buffer with 20 mM imidazole). Elute the bound rhGalNS with an elution buffer (binding buffer with 250 mM imidazole).

-

Buffer Exchange & QC: Concentrate the eluted fractions and perform a buffer exchange into a storage buffer (e.g., PBS, pH 7.4) using ultrafiltration. Assess purity by SDS-PAGE and protein concentration using a BCA assay.

-

Activity Validation: Confirm enzymatic activity using a standard sulfatase assay.

-

Protocol 2: Enzymatic Modification of Chondroitin Sulfate

-

Rationale: This core step uses the purified rhGalNS to specifically desulfate the C6S substrate. Reaction conditions must be optimized for complete and specific desulfation.

-

Methodology:

-

Substrate Preparation: Dissolve high-purity chondroitin-6-sulfate (from a commercial source, e.g., shark cartilage) in a reaction buffer (e.g., 100 mM sodium acetate, pH 5.0) to a final concentration of 10 mg/mL.

-

Enzymatic Reaction: Add purified rhGalNS to the C6S solution at an optimized enzyme-to-substrate ratio (e.g., 1:100 by weight). Incubate the reaction at 37°C for 12-24 hours with gentle agitation.

-

Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by using a denaturing agent, followed by removal of the inactivated enzyme via ultrafiltration (e.g., using a 10 kDa MWCO filter to retain the GAG and remove the smaller enzyme).

-

Purification of CS-GalNS: The resulting solution contains the modified GAG (CS-GalNS). Purify it from the buffer and any remaining small molecules by extensive dialysis against deionized water, followed by lyophilization.

-

Controls: Prepare two critical controls in parallel:

-

Mock-Treated CS: Incubate C6S under identical conditions but without rhGalNS.

-

Unmodified C4S: Use Chondroitin-4-Sulfate as a negative control substrate, as GalNS should not act upon it.

-

-

Protocol 3: Quality Control and Structural Verification of CS-GalNS

-

Rationale: It is essential to confirm the precise structural change induced by the enzyme. LC-MS/MS analysis of disaccharide composition provides definitive proof of successful and specific 6-O desulfation.[13]

-

Methodology:

-

Enzymatic Digestion: Digest an aliquot of the lyophilized CS-GalNS, mock-treated CS, and starting C6S material with chondroitinase ABC to break them down into their constituent disaccharides.

-

LC-MS/MS Analysis: Analyze the resulting disaccharides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

-

Validation Criteria:

-

The C6S starting material should show a predominant peak corresponding to the monosulfated disaccharide ΔDi-6S.

-

The CS-GalNS sample should show a near-complete reduction of the ΔDi-6S peak and a corresponding increase in the peak for the non-sulfated disaccharide ΔDi-0S.

-

The mock-treated CS control should show no significant change from the starting material.

-

-

PART 2: IN VITRO EVALUATION OF HEPARIN-LIKE BIOACTIVITY

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Rationale: A hallmark of heparin/HS is its ability to bind to growth factors like FGF-2 and VEGF, which is crucial for their signaling.[9][14] SPR provides real-time, label-free measurement of these interactions, allowing for the determination of binding affinity (KD).[8][15]

-

Methodology:

-

Chip Preparation: Covalently immobilize the target proteins (recombinant human FGF-2 and VEGF₁₆₅) onto separate flow cells of a CM5 sensor chip via amine coupling. Leave one flow cell blank as a reference.

-

Analyte Preparation: Prepare a series of dilutions of the following GAGs (analytes) in SPR running buffer (e.g., HBS-EP+):

-

CS-GalNS (Test Article)

-

Heparin (Positive Control)

-

Mock-Treated C6S (Negative Control 1)

-

Unmodified C4S (Negative Control 2)

-

-

Binding Analysis: Inject the analyte solutions over the sensor chip surface at a constant flow rate. Monitor the association and dissociation phases in real-time.[15]

-

Data Analysis: After subtracting the reference flow cell signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

| Analyte | Target Protein | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) |

| Heparin (Positive Control) | FGF-2 | 1.5 x 10⁵ | 2.0 x 10⁻³ | ~13 |

| CS-GalNS (Test Article) | FGF-2 | To be determined | To be determined | To be determined |

| Mock-Treated C6S (Negative) | FGF-2 | No significant binding | No significant binding | >1000 |

| Heparin (Positive Control) | VEGF₁₆₅ | 2.1 x 10⁵ | 4.5 x 10⁻³ | ~21 |

| CS-GalNS (Test Article) | VEGF₁₆₅ | To be determined | To be determined | To be determined |

| Mock-Treated C6S (Negative) | VEGF₁₆₅ | No significant binding | No significant binding | >1000 |

| Table 1: Illustrative data table for presenting SPR binding kinetics. Successful CS-GalNS modification would be indicated by a measurable KD value, ideally in the nanomolar range, in contrast to the lack of binding from the negative controls. |

Protocol 5: FGF-2 Mediated Cell Proliferation Assay

-

Rationale: Binding to a growth factor is necessary but not sufficient for biological activity. The GAG must facilitate the formation of a functional signaling complex between the growth factor and its receptor.[16] We will use a cell-based assay to measure the ability of CS-GalNS to potentiate FGF-2-induced cell proliferation.

-

Methodology:

-

Cell Culture: Use BaF3 cells, a murine pro-B cell line that does not express endogenous heparan sulfate but has been engineered to express the FGF receptor (FGFR). These cells require an exogenous GAG to proliferate in response to FGF-2.[9]

-

Assay Setup: Seed the BaF3-FGFR cells in a 96-well plate in a low-serum medium.

-

Treatment: Add a suboptimal concentration of FGF-2 to all wells, along with serial dilutions of the test GAGs (CS-GalNS, Heparin, Mock-Treated C6S).

-

Incubation: Incubate the plates for 48-72 hours.

-

Proliferation Measurement: Assess cell viability and proliferation using a colorimetric method such as the MTT assay.[17] Measure absorbance at 570 nm.

-

Data Analysis: Plot the absorbance values against the GAG concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration of GAG that gives half-maximal proliferation).

-

Caption: Simplified FGF/FGFR signaling pathway initiated by a GAG co-receptor.

PART 3: PRECLINICAL ASSESSMENT IN IN VIVO MODELS

Protocol 6: Evaluation of Antithrombotic Potential

-

Rationale: A key goal of developing heparin mimetics is to separate non-anticoagulant effects from anticoagulant ones. This experiment will determine if CS-GalNS retains any significant antithrombotic activity, using a well-established animal model of venous thrombosis.[18][19]

-

Methodology:

-

Animal Model: Use a rabbit venous stasis thrombosis model. Anesthetize New Zealand White rabbits and isolate a segment of the jugular vein.[19]

-

Treatment Groups: Administer intravenous bolus injections of:

-

Saline (Vehicle Control)

-

Heparin (Positive Control, e.g., 70 U/kg)

-

CS-GalNS (Test Article, various doses)

-

Mock-Treated C6S (Negative Control)

-

-

Thrombus Induction: Induce thrombosis by injecting thromboplastin into the isolated vein segment, which is then ligated for a set period (e.g., 20 minutes).[19]

-

Endpoint Measurement: Harvest the ligated vein segment, remove the formed thrombus, and weigh it.

-

Data Analysis: Compare the mean thrombus weight in each treatment group to the saline control. Calculate the percentage inhibition of thrombosis. A successful mimetic with low anticoagulant potential would show significantly less inhibition than the heparin group.

-

| Treatment Group (Dose) | Mean Thrombus Weight (mg) ± SEM | % Thrombosis Inhibition |

| Saline (Vehicle) | 55.2 ± 4.1 | 0% (Baseline) |

| Heparin (70 U/kg) | 5.8 ± 1.5 | 89.5% |

| CS-GalNS (1 mg/kg) | To be determined | To be determined |

| CS-GalNS (5 mg/kg) | To be determined | To be determined |

| Mock-Treated C6S (5 mg/kg) | 52.1 ± 5.3 | ~5% |

| Table 2: Illustrative data table for presenting in vivo antithrombotic efficacy. The desired outcome for CS-GalNS is a low % inhibition, indicating reduced anticoagulant liability. |

Protocol 7: Assessment of Anti-Inflammatory Activity

-

Rationale: The anti-inflammatory properties of heparin are a major area of interest for mimetic development.[2][20] This protocol uses a murine model of systemic inflammation to assess whether CS-GalNS can suppress a key inflammatory pathway.

-

Methodology:

-

Animal Model: Use C57BL/6 mice.

-

Treatment Groups: Pre-treat groups of mice with intravenous injections of:

-

Saline (Vehicle Control)

-

Low Molecular Weight Heparin (Positive Control)

-

CS-GalNS (Test Article, various doses)

-

Mock-Treated C6S (Negative Control)

-

-

Inflammatory Challenge: After 30 minutes, administer an intraperitoneal injection of lipopolysaccharide (LPS) to induce a systemic inflammatory response.

-

Endpoint Measurement: After 90 minutes, collect blood via cardiac puncture and measure the serum levels of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using an ELISA kit.

-

Data Analysis: Compare the mean serum TNF-α levels in each treatment group to the saline-treated, LPS-challenged group.

-

Chapter 3: Data Interpretation and Future Outlook

The successful execution of this comprehensive workflow will provide a robust dataset to evaluate the potential of GalNS-modified chondroitin sulfate.

-

A Successful Outcome would be the demonstration that CS-GalNS (1) is structurally distinct from C6S, as confirmed by LC-MS/MS; (2) binds to FGF-2 and/or VEGF with significant affinity (nanomolar KD) in SPR assays; (3) potentiates FGF-2-mediated cell proliferation with a low EC₅₀; and (4) exhibits these activities with minimal impact on thrombosis in the in vivo model. Such a result would validate the core hypothesis and establish CS-GalNS as a promising lead candidate for development as a non-anticoagulant heparin mimetic for applications in oncology or regenerative medicine.

-

A Null Outcome, where CS-GalNS shows no significant binding or functional activity, would suggest that the simple removal of the 6-O-sulfate group is insufficient to confer heparin-like properties. This would still be a valuable finding, highlighting the complex structural requirements for GAG-protein interactions that go beyond simple charge modifications.

Regardless of the outcome, this guide provides a rigorous and logical framework for the bio-enzymatic exploration of GAG mimetics. This approach, leveraging the specificity of enzymes to create novel glycan structures, opens a new frontier in the rational design of carbohydrate-based therapeutics.

References

- Heparin Mimetics: Their Therapeutic Potential - PMC. (n.d.).

- Heparan Sulfate Mimetics in Cancer Therapy: The Challenge to Define Structural Determinants and the Relevance of Targets for Optimal Activity - MDPI. (2018, November 8).

- FGF-FGFR Signaling Mediated through Glycosaminoglycans in Microtiter Plate and Cell-Based Microarray Platforms - PMC. (n.d.).

- Heparin in inflammation: potential therapeutic applications beyond anticoagulation - PubMed. (n.d.).

- The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A. (n.d.).

- Glycosaminoglycan-dependent restriction of FGF diffusion is necessary for lacrimal gland development - Company of Biologists Journals. (2012, August 1).

- Structural Features of Heparin and Its Interactions With Cellular Prion Protein Measured by Surface Plasmon Resonance - Frontiers. (2020, November 25).

- Heparan sulfate mimetics - potent angiogenesis inhibitors for cancer therapy. (2007, November 1).

- Applications of Surface Plasmon Resonance in Heparan Sulfate Interactome Research. (2025, June 14).

- Heparin mimetics as potential intervention for COVID-19 and their bio-manufacturing. (2023, March 15).

- Sulfatase Assay to Determine Influence of Plants on Microbial Activity in Soil - PMC. (2020, January 20).

- Kinetic studies on the interactions of heparin and complement proteins using surface plasmon resonance - PubMed. (2005, November 15).

- In vivo Effects of Low Molecular Weight Heparins on Experimental Thrombosis and Bleeding. (2009, April 21).

- Surface Plasmon Resonance Analysis of Heparin-Binding Angiogenic Growth Factors. (n.d.).

- Methods and Materials for Studying Proteoglycans and Glycosaminoglycans. (n.d.).

- Synthesis of Novel Glycolipid Mimetics of Heparan Sulfate and Their Application in Colorectal Cancer Treatment in a Mouse Model | Scilit. (n.d.).

- Fibroblast Growth Factor (FGF) Family Signaling Pathways - R&D Systems. (n.d.).

- Dimerized Glycosaminoglycan Chains Increase FGF Signaling During Zebrafish Development - PubMed. (2013, May 17).

- Heparin Mimetics: Their Therapeutic Potential - MDPI. (2017, October 2).

- Heparin Mimetics: Their Therapeutic Potential - PubMed. (2017, October 2).

- Glycosaminoglycan Regulation by VEGFA and VEGFC of the Glomerular Microvascular Endothelial Cell Glycocalyx in Vitro - PMC - PubMed Central. (n.d.).

- In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. (n.d.).

- Comparison of the in vivo anticoagulant properties of standard heparin and the highly selective factor Xa inhibitors antistasin and tick anticoagulant peptide (TAP) in a rabbit model of venous thrombosis - PubMed. (n.d.).

- Comparative In Vivo Efficacy of Hirudin and Other Anticoagulants in Animal Models of Thrombosis - Benchchem. (n.d.).

- Enzymatic Assay of Sulfatase (EC 3.1.6.1.) - MilliporeSigma. (n.d.).

- Enzymatic Assay of Sulfatase (EC 3.1.6.1.) - Sigma-Aldrich. (n.d.).

- Heparin Mimetics and Their Impact on Extracellular Matrix Protein Assemblies - PMC - NIH. (2023, March 22).

- Natural substrates of the GALNS enzyme: the GAGs chondroitin-6-sulfate... - ResearchGate. (n.d.).

- Chemical Modification of Glycosaminoglycan Polysaccharides - MDPI. (2021, August 27).

- VEGF Pathway - Abeomics. (n.d.).

- Mechanism of catheter thrombosis: comparison of the antithrombotic activities of fondaparinux, enoxaparin, and heparin in vitro and in vivo | Blood - ASH Publications. (2011, December 15).

- GALNS gene: MedlinePlus Genetics. (2010, July 1).

- Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC. (n.d.).

- Methods and Materials for Studying Proteoglycans and Glycosaminoglycans | Request PDF. (n.d.).

- VEGF R2 Signaling Pathways - R&D Systems. (n.d.).

- Distribution and Function of Glycosaminoglycans and Proteoglycans in the Development, Homeostasis and Pathology of the Ocular Surface - Frontiers. (2020, August 6).

- Analysis of protein-heparin interactions using a portable SPR instrument - PeerJ. (2022, April 8).

- GALNS - N-acetylgalactosamine-6-sulfatase - Sus scrofa (Pig) | UniProtKB | UniProt. (2002, March 1).

- Heparin, Low Molecular Weight Heparin, and Non-Anticoagulant Derivatives for the Treatment of Inflammatory Lung Disease - PMC. (n.d.).

- VEGF Pathway | Thermo Fisher Scientific - AR. (n.d.).

- Application Notes and Protocols for Steroid Sulfatase-IN-6 in Cell Culture Experiments - Benchchem. (n.d.).

- Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (2024, December 18).

- Sulfazyme™ - a collection of high activity, purified recombinant sulfatase enzymes - IMCS. (n.d.).

- Low Molecular Weight Heparin Improves the Inflammatory State of Acute Sinusitis Rats Through Inhibiting the TLR4-MyD88-NF-κB Signaling Pathway - Frontiers. (n.d.).

- Development and application of site mapping methods for the design of glycosaminoglycans | Glycobiology | Oxford Academic. (2014, September 15).

- n-acetylgalactosamine-6-sulfate sulfatase galns: Topics by Science.gov. (n.d.).

- Low Molecular Weight Heparin, Anti-inflammatory/Immunoregulatory and Antiviral Effects, a Short Update - PMC. (2021, August 30).

- The Anti-Inflammatory Effects of Heparin and Related Compounds - ResearchGate. (2025, August 6).

- Targets of Heparin Anti-Inflammatory Activity.Therapeutics Beyond Coagulation. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Heparin in inflammation: potential therapeutic applications beyond anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heparin Mimetics: Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Heparin Mimetics: Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. mdpi.com [mdpi.com]

- 9. FGF-FGFR Signaling Mediated through Glycosaminoglycans in Microtiter Plate and Cell-Based Microarray Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GALNS gene: MedlinePlus Genetics [medlineplus.gov]

- 11. uniprot.org [uniprot.org]

- 12. The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Surface Plasmon Resonance Analysis of Heparin-Binding Angiogenic Growth Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. karger.com [karger.com]

- 19. Comparison of the in vivo anticoagulant properties of standard heparin and the highly selective factor Xa inhibitors antistasin and tick anticoagulant peptide (TAP) in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Low Molecular Weight Heparin Improves the Inflammatory State of Acute Sinusitis Rats Through Inhibiting the TLR4-MyD88-NF-κB Signaling Pathway [frontiersin.org]

Methodological & Application

Application Note: High-Fidelity Assembly of GalN-2S Glycans via SPGA

This Application Note and Protocol guide details the strategic use of building blocks for the solid-phase assembly of N-sulfated Galactosamine (GalN-2S) containing glycans.

While "GalN-2S" (D-Galactosamine-2-sulfate) is a distinct chemical entity found in specialized proteoglycans and marine mimetics, its direct use as a glycosyl donor in Solid-Phase Glycan Assembly (SPGA) is chemically restricted due to the acid-lability of the N-sulfate group. Therefore, this guide focuses on the "Surrogate Strategy" : using orthogonally protected precursors (specifically 2-Azido or 2-Troc galactosamine donors) that allow for efficient assembly and subsequent conversion to the GalN-2S motif.

Part 1: Strategic Overview & Building Block Selection

The Challenge of the GalN-2S Motif

N-sulfated galactosamine (GalN-2S) is a structural analog of the GlcNS residues found in Heparin/Heparan Sulfate. Synthesizing glycans containing this motif requires overcoming two main hurdles:

-

Lability: The N-sulfate (

) is sensitive to the acidic conditions used to activate glycosyl donors (e.g., TMSOTf, TfOH) during assembly. -

Stereocontrol: Achieving the biologically relevant 1,2-trans (

-linkage) or 1,2-cis (

The "GalN-2S Precursor" Building Blocks

Instead of using a pre-sulfated donor, we employ Latent GalN-2S Building Blocks . These donors possess a temporary protecting group at C2 that directs stereoselectivity and can be selectively converted to a free amine for late-stage sulfation.

| Building Block Class | Protecting Group (C2) | Stereoselectivity | Conversion to GalN-2S |

| GalN-Troc | Trichloroethoxycarbonyl (Troc) | Participating group. Reduced by Zn/AcOH to amine, then sulfated. | |

| GalN-Azide (GalN | Azide ( | Non-participating.* Reduced by Staudinger (PMe | |

| GalN-Phth | Phthalimido (Phth) | Participating. Cleaved by Hydrazine/Ethylenediamine (can be harsh on resin). |

*Note:

Recommended Building Block Structure

For robust Automated Glycan Assembly (AGA), the recommended building block is the GalN-Troc Phosphate/Imidate :

-

Donor: Ethyl 2-deoxy-2-trichloroacetamido-3,4,6-tri-O-benzyl-1-thio-

-D-galactopyranoside (or the corresponding Phosphate/Imidate). -

Why: The Troc group ensures

-selectivity via neighboring group participation (NGP) and is orthogonal to standard benzyl ethers (permanent protection) and Fmoc (temporary chain elongation).

Part 2: Experimental Protocol

Materials & Reagents[1][2]

-

Resin: Merrifield resin functionalized with a photocleavable linker (e.g., ester-linked).

-

Building Block: GalN-Troc imidate (0.1 mmol per cycle).

-

Activator: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) in DCM.

-

Capping Reagent: Acetic anhydride/Pyridine.

-

Deprotection (Temporary): 20% Piperidine in DMF (if Fmoc is used for elongation).

-

Sulfation Reagent: Sulfur trioxide pyridine complex (

).

Automated Assembly Workflow (AGA)

The following cycle is programmed into the synthesizer (e.g., Glyconeer).

Step 1: Acid Wash & Activation

-

Wash resin with DCM (3x).

-

Add Building Block (5 equiv) and Activator (TMSOTf, 0.5 equiv) at -20°C.

-

Reaction time: 20 min (allows formation of the

-glycosidic bond via the dioxolenium ion intermediate).

Step 2: Capping

-

Add Acetic anhydride/Pyridine (1:1) to block unreacted hydroxyls.

-

Wash with DMF (3x).

Step 3: Chain Elongation (Fmoc Cleavage)

-

If the building block has a C3/C4-Fmoc, remove it with 20% Piperidine/DMF.

-

Wash with DCM (5x) to prepare for the next cycle.

On-Resin Transformation to GalN-2S

Once the full glycan backbone is assembled, the "Latent" Troc group must be converted to the N-sulfate.

Step A: Troc Deprotection (Reveal Amine)

-

Swell resin in THF/AcOH (5:1).

-

Add Zn dust (activated) or Zn/Cu couple.

-

Agitate at 40°C for 3 hours.

-

Wash extensively with THF, EDTA (aq), and DCM to remove Zinc residues.

-

Result: The C2-NHTroc is converted to C2-NH

(free amine).

-

Step B: N-Sulfation

-

Swell resin in dry DMF/Pyridine (4:1).

-

Add

(10 equiv) and -

Incubate at RT for 12 hours.

-

Wash with DMF and DCM.

-

Result: C2-NH

is converted to C2-NHSO

-

Cleavage & Global Deprotection

-

Photocleavage: UV irradiation (305 nm) in flow reactor to release glycan from resin.

-

Hydrogenolysis: Pd/C, H

(gas) to remove Benzyl ethers.-

Critical Note: Ensure pH is neutral/basic during hydrogenolysis to prevent acid-catalyzed hydrolysis of the N-sulfate. Use

buffer.

-

Part 3: Visualization & Mechanism

Mechanism of Stereoselective Glycosylation

The following diagram illustrates how the GalN-Troc building block ensures

Caption: Workflow for converting GalN-Troc precursors into GalN-2S motifs via neighboring group participation and post-assembly sulfation.

Part 4: Quality Control & Troubleshooting

Analytical Validation

| Method | Purpose | Expected Observation |

| NP-HPLC | Check coupling efficiency | Shift in retention time after each cycle. |

| MALDI-TOF MS | Confirm mass | GalN-2S Mass Shift: +80 Da (Sulfate) vs. Proton. Note: Sulfates are labile in MALDI; use negative mode with DHB matrix. |

| NMR ( | Stereochemistry & Sulfation | H-2 Shift: The H-2 proton of GalN-2S typically shifts downfield (~0.5 ppm) compared to GalNH |

Common Pitfalls

-

Incomplete Sulfation: If the amine is sterically hindered, repeat the

step at 40°C. -

Sulfate Hydrolysis: Avoid acidic pH (< 4.0) during final purification. Store fractions in ammonium bicarbonate buffer.

-

Anomerization: If

-linkages appear when using Troc, ensure the activator concentration is not excessive (keep TMSOTf

References

-

Seeberger, P. H. (2015). Automated Glycan Assembly of Oligosaccharides. Accounts of Chemical Research. [Link]

-

Panza, M., et al. (2018). Automated Chemical Synthesis of Chondroitin Sulfate Glycosaminoglycans. Angewandte Chemie International Edition. [Link]

-

Mende, M., et al. (2016). On-Resin Synthesis of Sulfated Oligosaccharides. Chemistry – A European Journal. [Link]

Preparation of N-sulfated chondroitin sulfate libraries for screening

Application Note & Protocol

Topic: Preparation of N-Sulfated Chondroitin Sulfate Libraries for High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals in glycobiology, pharmacology, and materials science.

Abstract

Chondroitin sulfate (CS) is a vital glycosaminoglycan (GAG) whose biological functions are dictated by a specific "sulfation code."[1][2] This code, the unique pattern of sulfate groups along the polysaccharide chain, mediates interactions with a vast array of proteins, thereby regulating critical physiological and pathological processes.[3][4] However, the inherent heterogeneity of CS isolated from natural sources has long been a barrier to deciphering these structure-activity relationships (SAR).[2][5] This guide provides a comprehensive framework for the semi-synthetic preparation of N-sulfated chondroitin sulfate libraries. By starting with a uniform, microbially-derived chondroitin backbone and employing controlled chemical N-deacetylation followed by regioselective N-sulfation, researchers can generate libraries of CS variants with defined sulfation patterns. These libraries are invaluable tools for screening and identifying lead compounds in drug discovery, developing advanced biomaterials, and fundamentally understanding the roles of specific sulfation motifs in biology.[6][7][8]

Introduction: The Sulfation Code and the Need for Defined Libraries

Chondroitin sulfate is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc).[9] In vivo, this backbone is modified by sulfotransferases at various positions, primarily the 4-O and 6-O positions of GalNAc and the 2-O position of GlcA.[10][11] This intricate pattern of sulfation creates a specific chemical language that modulates protein binding and biological activity, influencing processes from neurogenesis to inflammation and cancer progression.[3][12][13]

The challenge for researchers is that natural CS is not a single molecule but a complex mixture of chains with varying lengths and sulfation patterns.[5] This heterogeneity makes it nearly impossible to attribute a specific biological effect to a particular sulfation motif. To overcome this, synthetic and semi-synthetic strategies are essential for creating homogenous or controllably varied CS populations.

This application note details a robust chemoenzymatic and semi-synthetic approach to generate libraries of N-sulfated CS. The core strategy relies on three key stages:

-

Uniform Backbone Production: Utilizing a non-sulfated chondroitin backbone from microbial sources like E. coli K4 provides a homogenous, well-defined starting material, eliminating the variability of animal-derived CS.[2][10]

-

Chemical N-Deacetylation: A critical step to expose the primary amine on the GalNAc residue, making it available for subsequent modification.

-

Controlled N-Sulfation: The regioselective addition of sulfate groups to the free amine, where the degree of sulfation can be systematically varied to create a library of distinct molecules.

This approach empowers researchers to systematically investigate the functional role of N-sulfation, both independently and in combination with subsequent enzymatic O-sulfations, thereby enabling precise SAR studies.[8][14]

Strategic Workflow for Library Generation

The generation of an N-sulfated CS library is a multi-step process that combines chemical modification with rigorous purification and characterization. The overall strategy is designed to be modular, allowing for systematic variation at the sulfation stage to produce distinct library members.

Caption: High-level workflow for the preparation of N-sulfated CS libraries.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous chemicals. All work should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: N-Deacetylation of Chondroitin Backbone

This protocol removes the acetyl group from the GalNAc residues, exposing a free amine for N-sulfation.

-

Rationale: Hydrazine is a powerful nucleophile that effectively cleaves the amide bond of the N-acetyl group. The reaction conditions are optimized to maximize deacetylation while minimizing backbone degradation.

| Reagent/Material | Specification | Supplier (Example) |

| Unsulfated Chondroitin | Microbial source, >95% purity | In-house/Commercial |

| Hydrazine Monohydrate | Anhydrous, >98% | Sigma-Aldrich |

| Hydrazine Sulfate | >99% | Sigma-Aldrich |

| Saturated NaHCO₃ Solution | - | - |

| Dialysis Tubing | 1-2 kDa MWCO | Spectrum Labs |

| Deionized (DI) Water | 18.2 MΩ·cm | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve 100 mg of unsulfated chondroitin in 10 mL of hydrazine monohydrate.

-

Addition of Catalyst: Add 100 mg of hydrazine sulfate to the mixture.

-

Heating: Heat the reaction mixture at 100°C under a nitrogen atmosphere for 12-16 hours with gentle stirring. The solution will become viscous.

-

Quenching: Cool the reaction flask in an ice bath. Slowly and carefully add the reaction mixture dropwise to a beaker containing 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the hydrazine. Caution: This step is exothermic and may release gas.

-

Purification:

-

Transfer the quenched solution to a 1-2 kDa MWCO dialysis tube.

-

Dialyze against DI water for 48-72 hours, changing the water every 6-8 hours to ensure complete removal of hydrazine salts and other small molecules.

-

-

Lyophilization: Freeze the dialyzed solution and lyophilize to obtain a white, fluffy powder of N-deacetylated chondroitin. Store at -20°C under dessication.

Protocol 2: Controlled N-Sulfation to Generate a Library

This protocol describes the sulfation of the free amine groups. By varying the stoichiometry of the sulfating agent, members of the library with different degrees of sulfation can be produced.

-

Rationale: The sulfur trioxide-pyridine (SO₃·py) complex is a mild and effective sulfating agent for amines in anhydrous aprotic solvents like DMF. The reaction is regioselective for the highly nucleophilic primary amine over the hydroxyl groups. The degree of sulfation is controlled by the molar ratio of the SO₃·py complex to the available amine groups.

| Reagent/Material | Specification | Supplier (Example) |

| N-deacetylated Chondroitin | From Protocol 1 | - |

| Dimethylformamide (DMF) | Anhydrous, <50 ppm H₂O | Sigma-Aldrich |

| Sulfur Trioxide Pyridine Complex | >98% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |

| Ethanol | 200 Proof, Anhydrous | Decon Labs |

Procedure:

-

Preparation: Dry the N-deacetylated chondroitin under vacuum over P₂O₅ for at least 24 hours before use.

-

Dissolution: Dissolve 50 mg of dried N-deacetylated chondroitin in 5 mL of anhydrous DMF in a flame-dried, nitrogen-flushed flask. Stir until fully dissolved (this may take several hours).

-

Library Generation (Example Stoichiometries): Prepare separate reactions for each desired degree of sulfation. The molar equivalents are based on the repeating disaccharide unit.

-

Low Sulfation (Target ~25%): Add 0.3 molar equivalents of SO₃·py complex relative to the GalN units.

-

Medium Sulfation (Target ~50%): Add 0.6 molar equivalents of SO₃·py complex.

-

High Sulfation (Target ~90-100%): Add 1.5-2.0 molar equivalents of SO₃·py complex.

-

-

Reaction: Slowly add the calculated amount of SO₃·py complex to the respective flasks while stirring under a nitrogen atmosphere. Let the reaction proceed at room temperature for 24 hours.

-

Quenching: Cool the flasks in an ice bath. Quench the reactions by slowly adding 1 mL of DI water.

-

Neutralization & Purification:

-

Add solid NaHCO₃ to each reaction until the pH of the solution is between 7.0 and 8.0.

-

Transfer the solutions to 1-2 kDa MWCO dialysis tubing. Dialyze against DI water for 48 hours.

-

Ethanol Precipitation: Concentrate the dialyzed solution and add 3 volumes of ice-cold ethanol to precipitate the N-sulfated CS. Allow precipitation to occur at -20°C overnight.[15]

-

Centrifuge at 4,000 x g for 20 minutes to pellet the product. Wash the pellet twice with cold 80% ethanol.

-

-

Drying: Dry the final pellets under vacuum to yield the N-sulfated CS library members.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Semisynthetic, Regioselective Pathways for Accessing the Missing Sulfation Patterns of Chondroitin Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of the sulfation pattern of chondroitin sulfate in its biological activities and in the binding of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]